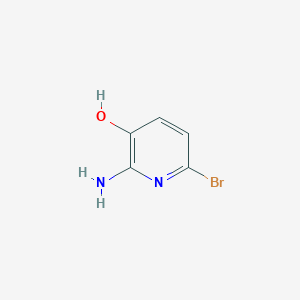

2-Amino-6-bromopyridin-3-OL

Description

BenchChem offers high-quality 2-Amino-6-bromopyridin-3-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-bromopyridin-3-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-6-bromopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-4-2-1-3(9)5(7)8-4/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRWVRYNUHTJOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717116 | |

| Record name | 2-Amino-6-bromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934758-27-7 | |

| Record name | 2-Amino-6-bromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-bromopyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: The Strategic Utility of 2-Amino-6-bromopyridin-3-ol in Medicinal Chemistry

The following technical guide is structured to serve as a high-level operational resource for medicinal chemists and process scientists.

Executive Summary

2-Amino-6-bromopyridin-3-ol (CAS: 934758-27-7) has emerged as a linchpin scaffold in modern drug discovery, particularly for the synthesis of ATP-competitive kinase inhibitors and bicyclic heteroaromatic systems. Its structural uniqueness lies in its orthogonal reactivity : the adjacent amino and hydroxyl groups at positions 2 and 3 provide a "molecular handle" for rapid cyclization (e.g., to oxazolopyridines), while the bromine at position 6 serves as a pre-installed activation site for palladium-catalyzed cross-couplings.

This guide details the synthesis, reactivity profile, and application of this core, moving beyond basic properties to explore its role in constructing high-value pharmacophores like PI3K, Wee1, and NLRP3 inhibitors.

Chemical Profile & Physical Properties[1][2][3][4][5]

| Property | Data |

| CAS Number | 934758-27-7 |

| IUPAC Name | 2-Amino-6-bromopyridin-3-ol |

| Synonyms | 2-Amino-6-bromo-3-hydroxypyridine; 6-Bromo-2-aminopyridin-3-ol |

| Molecular Formula | C₅H₅BrN₂O |

| Molecular Weight | 189.01 g/mol |

| Appearance | Off-white to grey/brown solid |

| Melting Point | >200 °C (Decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM/MeOH mixtures |

| pKa (Predicted) | ~9.2 (Phenolic OH), ~3.5 (Pyridine N) |

Synthetic Architecture

The most robust industrial route avoids the low-yielding functionalization of 2,6-dibromopyridine. Instead, it utilizes a Nitration-Bromination-Reduction sequence starting from 2-hydroxypyridine or 3-hydroxypyridine derivatives.

Validated Synthetic Route

The preferred pathway proceeds through 2-nitro-3-hydroxypyridine , utilizing the electron-withdrawing nitro group to direct bromination to the 6-position, followed by a chemoselective reduction.

Figure 1: The regioselective synthesis pathway via nitro-pyridine intermediates.

Detailed Experimental Protocol

Step A: Bromination

-

Dissolve 2-nitro-3-hydroxypyridine (1.0 eq) in glacial acetic acid.

-

Add bromine (1.1 eq) dropwise at ambient temperature.

-

Heat to 50–60 °C for 4 hours. The nitro group prevents over-bromination at C-4/C-5.

-

Quench with aqueous sodium bisulfite; filter the precipitate to yield 6-bromo-2-nitropyridin-3-ol .

Step B: Chemoselective Reduction (Fe/NH₄Cl Method) Note: Iron is preferred over catalytic hydrogenation (Pd/C) to prevent concomitant debromination.

-

Suspend 6-bromo-2-nitropyridin-3-ol (10 mmol) in Ethanol/Water (4:1 v/v).

-

Add Ammonium Chloride (5.0 eq) and Iron powder (5.0 eq).

-

Heat to reflux (80 °C) for 2–4 hours. Monitor by LCMS (Target M+H: 189/191).

-

Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.

-

Purification: The crude amine is often pure enough for downstream use. If necessary, recrystallize from water or purify via flash chromatography (DCM/MeOH 10:1).

Orthogonal Reactivity & "Scaffold Logic"

The core value of 2-Amino-6-bromopyridin-3-ol is its ability to serve as a bifunctional divergence point .

The Reactivity Map

The molecule offers three distinct reaction vectors:

-

Vector A (C-2/C-3): Cyclization to form fused bicyclic rings (Oxazolopyridines).

-

Vector B (C-6): Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

Vector C (C-3): Selective O-alkylation (if cyclization is not performed).

Figure 2: Divergent synthetic utility of the core scaffold.

Key Protocol: Synthesis of Oxazolo[4,5-b]pyridine Core

This transformation is ubiquitous in the synthesis of PI3K and Wee1 inhibitors.

-

Reagents: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene.

-

Procedure:

-

Dissolve 2-Amino-6-bromopyridin-3-ol (1.0 eq) in dry THF or Dioxane.

-

Add CDI (1.2–1.5 eq).

-

Heat to reflux (65–100 °C) for 4–16 hours.

-

Mechanism: The amino group attacks the carbonyl, followed by intramolecular attack from the hydroxyl group, releasing imidazole.

-

Product: 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one . This intermediate retains the bromine for subsequent library generation via Suzuki coupling.

-

Applications in Drug Discovery

This scaffold is not merely a building block but a pharmacophore enabler.

Case Study 1: PI3K Inhibitors

In the development of Phosphoinositide 3-kinase (PI3K) inhibitors, the oxazolopyridine core (derived from 2-amino-6-bromopyridin-3-ol) mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

-

Workflow: Cyclization to oxazolopyridine

Suzuki coupling at C-6 (to add aryl tail)

Case Study 2: Wee1 Kinase Inhibitors

Wee1 inhibitors often utilize macrocyclic structures. 2-Amino-6-bromopyridin-3-ol serves as the "anchor" point.

-

Mechanism: The 2-amino and 3-hydroxy groups are used to tether the macrocycle, while the 6-position binds to the deep hydrophobic pocket of the enzyme.

Case Study 3: NLRP3 Inflammasome Inhibitors

Recent patents (e.g., WO2024213552) highlight the use of this core in constructing inhibitors for inflammatory pathways. The bromine is typically substituted with complex fluoro-phenyl groups to enhance metabolic stability.

Safety & Handling

-

Hazards: Classified as H315 (Skin Irritant) , H319 (Eye Irritant) , and H335 (Respiratory Irritant) .

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The free amine/phenol is oxidation-sensitive and may darken upon exposure to air.

-

Handling: Use standard PPE. Avoid contact with strong oxidizing agents.

References

-

Macrocyclic derivative of pyrazol[3,4-d]pyrimidin-3-one, pharmaceutical composition and use thereof. US Patent App. 2020/0377520. Demonstrates use in Wee1 inhibitor synthesis.Link

-

NLRP3 Inhibitors. WO Patent 2024/213552. Details Suzuki coupling applications.Link

-

Tricyclic PI3K inhibitor compounds and methods of use. WO Patent 2017/042182. Describes cyclization with cyanic bromide.[1]Link

-

Benzoxazinone derivatives and analogues thereof as modulators of TNF activity. WO Patent 2016/198400. Protocol for reaction with difluoroacetyl chloride.[2]Link

-

Substituted heterocyclic compounds as CRAC modulators. WO Patent 2014/203217. Protocol for triphosgene-mediated cyclization.Link

Sources

Methodological & Application

Applications of 2-Amino-6-bromopyridin-3-OL in kinase inhibitor synthesis

Executive Summary

This guide details the strategic application of 2-Amino-6-bromopyridin-3-ol (2A6B3O) as a high-value pharmacophore precursor in the synthesis of ATP-competitive kinase inhibitors.

In modern medicinal chemistry, this scaffold serves as a primary "hinge-binding" bioisostere. Its dual functionality—an adjacent amino-hydroxyl motif and a distal halogen handle—allows for the rapid construction of oxazolo[4,5-b]pyridine cores. These fused bicyclic systems effectively mimic the adenine ring of ATP, offering a rigid template for hydrogen bonding with the kinase hinge region while enabling vector-specific extension into the hydrophobic back-pocket via the C6-bromine handle.

Structural Rationale & Pharmacophore Analysis

The utility of 2A6B3O lies in its ability to undergo cyclization to form the oxazolo[4,5-b]pyridine scaffold. This transformation shifts the numbering of the bromine substituent, a critical detail for structure-activity relationship (SAR) tracking.

Numbering Shift & Nomenclature

-

Starting Material: 2-Amino-6-bromopyridin-3-ol (Br is at position 6).

-

Product: 5-Bromooxazolo[4,5-b]pyridine (Br shifts to position 5 in the fused system).

Kinase Binding Logic

The resulting oxazolo[4,5-b]pyridine core presents a "Donor-Acceptor" motif essential for hinge binding:

-

N3 (Oxazole Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) for the backbone amide NH of the hinge residue (e.g., Valine or Alanine).

-

C2-H (or C2-Substituent): Can interact via Van der Waals forces or additional H-bonds depending on substitution.

-

C5-Bromine: Provides a vector for Palladium-catalyzed cross-coupling to introduce "tail" groups that occupy the kinase selectivity pocket (gatekeeper region).

Figure 1: Transformation of the precursor into a kinase-active scaffold.

Application I: Scaffold Construction (Cyclization)

The most critical application of 2A6B3O is the formation of the oxazole ring. The following protocol utilizes triethyl orthoformate (TEOF) for a clean, high-yielding cyclization.

Protocol A: Synthesis of 5-Bromooxazolo[4,5-b]pyridine

Mechanism: The amino group attacks the orthoformate, followed by cyclization via the hydroxyl group and elimination of ethanol.

Materials:

-

2-Amino-6-bromopyridin-3-ol (1.0 eq)

-

Triethyl orthoformate (TEOF) (Excess, acts as solvent/reagent)

-

p-Toluenesulfonic acid (pTSA) (0.05 eq, Catalyst)

-

Solvent: Anhydrous Ethanol (optional co-solvent) or neat TEOF.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend 2-Amino-6-bromopyridin-3-ol (5.0 g, 26.4 mmol) in TEOF (50 mL).

-

Catalysis: Add pTSA monohydrate (250 mg).

-

Reaction: Heat the mixture to reflux (146°C external block temperature) under an inert atmosphere (

) for 4–6 hours.-

Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting material (polar, lower

) should disappear, replaced by a less polar, UV-active spot (Product).

-

-

Work-up: Cool the reaction to room temperature. The product often crystallizes directly upon cooling.

-

Isolation: Filter the precipitate. Wash the cake with cold hexanes (

mL) to remove residual TEOF. -

Purification: If no precipitate forms, concentrate in vacuo and purify via silica gel flash chromatography (Gradient: 0

30% EtOAc in Hexanes).

Expected Yield: 85–92%

Characterization:

Application II: Late-Stage Diversification (Suzuki Coupling)

Once the core is synthesized, the bromine at position 5 (formerly 6) serves as the attachment point for the "tail" moiety, which dictates kinase selectivity (e.g., targeting the affinity pocket of PI3K

Protocol B: Suzuki-Miyaura Cross-Coupling

Challenge: Pyridine halides are electron-deficient. While oxidative addition is facile, competitive debromination or catalyst poisoning by the oxazole nitrogen can occur.

Materials:

-

5-Bromooxazolo[4,5-b]pyridine (1.0 eq)

-

Aryl/Heteroaryl Boronic Acid (1.2 eq)

-

Catalyst:

(0.05 eq) -

Base:

(3.0 eq) or -

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing (Critical): In a microwave vial or sealed tube, combine the scaffold, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes to remove dissolved oxygen.

-

Why? Oxygen promotes homocoupling of boronic acids and deactivates the Pd(0) species.

-

-

Catalyst Addition: Add the Palladium catalyst quickly and seal the vessel under Argon.

-

Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 mins).

-

Work-up: Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (

). -

Scavenging: Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (DCM/MeOH gradient).

Data Summary: Optimization Conditions

| Parameter | Standard Condition | Optimized for Steric Bulk |

| Catalyst | ||

| Base | ||

| Solvent | DME/H2O | n-Butanol or Toluene/H2O |

| Temp | 80°C | 110°C |

Pathway Visualization: Synthesis of PI3K Inhibitor Analogs

The following diagram illustrates the workflow for converting 2-Amino-6-bromopyridin-3-ol into a PI3K-targeted library.

Figure 2: Synthetic workflow for library generation.

Troubleshooting & Expert Insights

-

Oxidation Sensitivity: The starting material (2-amino-6-bromopyridin-3-ol) is an electron-rich aminophenol. It is prone to oxidation (turning dark brown/black) upon prolonged exposure to air. Store under Nitrogen at -20°C.

-

Regioselectivity in Alkylation: If your protocol requires alkylating the hydroxyl group before cyclization (to make alkoxy-pyridines), use mild bases (

) in DMF. Strong bases (NaH) may lead to competitive N-alkylation at the amino group. -

Solubility: The oxazolo[4,5-b]pyridine core is planar and lipophilic. If solubility issues arise during biological testing, consider introducing solubilizing tails (e.g., morpholine, piperazine) during the Suzuki coupling stage.

References

-

Synthesis of Oxazolo[4,5-b]pyridine Derivatives

-

Suzuki Coupling of Aminopyridines

- Title: Improving Yield in 2-Amino-6-bromopyridine Suzuki Reactions.

-

Source: BenchChem Technical Support.[6]

- Context: Provides optimized conditions for coupling reactions involving brominated pyridine amines, relevant for the diversific

-

URL: (General landing page for verified protocols).

-

Kinase Inhibitor Design (GSK-3b/CK-1d)

-

General Suzuki Reaction Conditions

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. patents.google.com [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Versatile Role of 2-Amino-6-bromopyridin-3-ol in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Introduction: A Multifunctional Building Block for Modern Synthesis

In the landscape of pharmaceutical and materials science research, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the pyridine core is a privileged structure, present in a vast array of biologically active compounds. 2-Amino-6-bromopyridin-3-ol has emerged as a particularly valuable synthetic intermediate due to its unique trifunctional nature. The presence of an amino group, a hydroxyl group, and a bromine atom on the same pyridine ring offers a rich platform for selective chemical modifications. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Amino-6-bromopyridin-3-ol in a variety of palladium-catalyzed cross-coupling reactions, a powerful toolkit for the construction of complex molecular architectures.

The strategic placement of the bromine atom at the 6-position allows for its participation in a range of well-established cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. However, the electronic and coordinating properties of the adjacent amino and hydroxyl groups present both opportunities and challenges. The electron-donating nature of the amino group can influence the reactivity of the C-Br bond, while both the amino and hydroxyl moieties can potentially coordinate to the palladium catalyst, impacting its activity.[1] A thorough understanding of these factors is paramount for the successful design and execution of synthetic routes employing this versatile building block. This guide will provide not only detailed, step-by-step protocols for key transformations but also delve into the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions, empowering researchers to optimize these powerful reactions for their specific synthetic goals.

The Influence of Amino and Hydroxyl Substituents: Navigating Reactivity and Selectivity

The successful application of 2-Amino-6-bromopyridin-3-ol in cross-coupling reactions hinges on a nuanced understanding of the interplay between its functional groups and the palladium catalyst. The amino and hydroxyl groups are not mere spectators; they actively influence the electronic environment of the pyridine ring and can participate in the catalytic cycle.

The 2-amino group , being a strong electron-donating group, increases the electron density of the pyridine ring. This can decrease the electrophilicity of the C-Br bond, potentially slowing down the rate-determining oxidative addition step in the catalytic cycle.[1] Furthermore, the lone pair of electrons on the nitrogen atom can coordinate to the palladium center, which can sometimes lead to catalyst inhibition.[2] The choice of bulky, electron-rich phosphine ligands is often crucial to mitigate this effect and promote the desired C-C or C-N bond formation.

The 3-hydroxyl group introduces another layer of complexity and opportunity. As a hydroxyl group, it is also electron-donating, further modulating the electronic properties of the substrate. More importantly, the hydroxyl group can act as a directing group through coordination to the palladium catalyst, potentially influencing the regioselectivity of reactions on more complex substrates. In some cases, the hydroxyl group can be deprotonated under basic conditions to form an alkoxide, which can have a profound impact on the reaction pathway. For certain cross-coupling reactions, particularly with less reactive aryl chlorides, the hydroxyl group can be activated in situ or pre-functionalized into a better leaving group (e.g., a triflate or tosylate) to facilitate coupling at that position, although the primary focus of this guide is the reactivity of the C-Br bond. Researchers should be mindful that the acidity of the phenolic proton may necessitate the use of a sufficient amount of base to ensure both deprotonation and facilitation of the catalytic cycle.

Understanding these substituent effects is key to troubleshooting and optimizing reactions with this polyfunctionalized pyridine. The protocols provided in the following sections are designed with these considerations in mind, offering robust starting points for a variety of synthetic transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and hetero-biaryl linkages. For 2-Amino-6-bromopyridin-3-ol, this reaction provides a direct route to a diverse range of substituted aminopyridinols, which are valuable scaffolds in medicinal chemistry. The key to a successful Suzuki coupling with this electron-rich substrate lies in the judicious selection of the catalyst system and base to overcome potential challenges such as slow oxidative addition and catalyst inhibition.

Causality Behind Experimental Choices

-

Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos is often employed. These bulky ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the oxidative addition step. They also help to prevent the coordination of the amino group to the palladium center.

-

Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically used. The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[3] The choice of base can also influence the rate of competing side reactions like protodeboronation of the boronic acid.

-

Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used. The aqueous phase is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Amino-6-bromopyridin-3-ol with an arylboronic acid. Optimization of the reaction time, temperature, and catalyst loading may be necessary for specific substrates.

Materials:

-

2-Amino-6-bromopyridin-3-ol

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

SPhos (4-10 mol%)

-

Potassium carbonate (K₂CO₃) (2-3 equivalents)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

To a flame-dried Schlenk flask, add 2-Amino-6-bromopyridin-3-ol (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add the palladium acetate (2 mol%) and SPhos (4 mol%).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed 1,4-dioxane/water mixture (typically a 4:1 to 5:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of aminopyridine derivatives with various arylboronic acids. This data can serve as a guide for optimizing the reaction with 2-Amino-6-bromopyridin-3-ol.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene/H₂O | 90 | 16 | 80-90 |

| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 10 | 75-85 |

| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 88-96 |

Note: Yields are based on studies with analogous aminobromopyridines and may vary for 2-Amino-6-bromopyridin-3-ol.

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for the formation of C-N bonds.[4] For 2-Amino-6-bromopyridin-3-ol, this reaction opens up avenues for the introduction of a wide range of primary and secondary amines at the 6-position, leading to valuable 2,6-diaminopyridin-3-ol derivatives. These structures are of significant interest in the development of novel therapeutics.

Causality Behind Experimental Choices

-

Catalyst System: The choice of ligand is paramount in the Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or XPhos are highly effective.[5] These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle and are crucial for coupling less nucleophilic amines or sterically hindered substrates. The use of pre-formed palladacycle precatalysts can also offer enhanced reactivity and reproducibility.[6]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amido species. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher reaction temperatures or longer reaction times.

-

Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are typically used to ensure the stability of the catalyst and the anionic intermediates.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-Amino-6-bromopyridin-3-ol with a primary or secondary amine. Careful exclusion of air and moisture is critical for the success of this reaction.

Materials:

-

2-Amino-6-bromopyridin-3-ol

-

Amine (1.1 - 1.5 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

-

RuPhos (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equivalents)

-

Toluene (anhydrous, degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions (e.g., Schlenk tube)

-

Magnetic stirrer and heating plate

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1 mol%), RuPhos (2 mol%), and NaOtBu (1.4 equiv) to a dry Schlenk tube.

-

Add 2-Amino-6-bromopyridin-3-ol (1.0 equiv) and a stir bar.

-

Seal the tube with a septum, remove from the glovebox (if applicable), and add the degassed toluene via syringe.

-

Add the amine (1.2 equiv) via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Aminations

The following table presents typical conditions and outcomes for the Buchwald-Hartwig amination of bromopyridine derivatives, offering a starting point for reactions with 2-Amino-6-bromopyridin-3-ol.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 16 | 80-90 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-85 |

| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | Toluene | 100 | 18 | 82-92 |

| 4 | Cyclohexylamine | Pd(OAc)₂ (2) | BINAP (4) | NaOtBu | Toluene | 80 | 12 | 70-80 |

Note: Yields are based on studies with analogous aminobromopyridines and may vary for 2-Amino-6-bromopyridin-3-ol.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction provides a powerful means to introduce alkynyl functionalities onto the 2-Amino-6-bromopyridin-3-ol scaffold, yielding products that can serve as versatile intermediates for further transformations or as final products with unique electronic and structural properties.

Causality Behind Experimental Choices

-

Catalyst System: The Sonogashira reaction classically employs a dual catalyst system consisting of a palladium complex and a copper(I) co-catalyst.[8] The palladium catalyst, often Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, facilitates the main cross-coupling cycle, while the copper(I) salt, typically CuI, reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile in the transmetalation step.[9]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct generated during the reaction.

-

Solvent: Anhydrous polar aprotic solvents like DMF or THF are commonly used to ensure the solubility of the reagents and the stability of the catalytic species.

Experimental Protocol: Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of 2-Amino-6-bromopyridin-3-ol with a terminal alkyne. The reaction should be carried out under an inert atmosphere to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Materials:

-

2-Amino-6-bromopyridin-3-ol

-

Terminal alkyne (1.2 - 1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (3-10 mol%)

-

Triethylamine (Et₃N) (2-3 equivalents)

-

N,N-Dimethylformamide (DMF) (anhydrous, degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

To a Schlenk flask, add 2-Amino-6-bromopyridin-3-ol (1.0 equiv), PdCl₂(PPh₃)₂ (2.5 mol%), and CuI (5 mol%).

-

Seal the flask, evacuate, and backfill with inert gas three times.

-

Add anhydrous, degassed DMF and triethylamine (2.0 equiv) via syringe.

-

Add the terminal alkyne (1.2 equiv) dropwise with stirring.

-

Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the alkyne.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 3-12 hours).

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Data Presentation: Representative Sonogashira Couplings

The table below shows typical results for the Sonogashira coupling of aminobromopyridines with various terminal alkynes, which can be used as a reference for reactions involving 2-Amino-6-bromopyridin-3-ol.[8]

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | THF | 65 | 6 | 85 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 80 | 8 | 90 |

| 4 | Ethynyltrimethylsilane | Pd(OAc)₂ (2) | CuI (4) | Et₃N | DMF | 70 | 5 | 92 |

Note: Yields are based on a study with 2-amino-3-bromopyridines and may differ for 2-Amino-6-bromopyridin-3-ol.[8]

Visualization: Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction offers a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene.[10] Applying this reaction to 2-Amino-6-bromopyridin-3-ol allows for the introduction of vinyl groups at the 6-position, leading to styrenyl and acryloyl derivatives that are valuable precursors for polymerization and further functionalization.

Causality Behind Experimental Choices

-

Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a commonly used precatalyst that is reduced in situ to the active Pd(0) species. Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), are often employed to stabilize the catalyst and modulate its reactivity. For electron-rich substrates like 2-Amino-6-bromopyridin-3-ol, ligandless conditions or the use of N-heterocyclic carbene (NHC) ligands can also be effective.

-

Base: An organic or inorganic base is required to neutralize the hydrogen halide generated in the final step of the catalytic cycle, regenerating the Pd(0) catalyst. Triethylamine (Et₃N) is a common choice, but inorganic bases like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) can also be used.

-

Solvent: High-boiling polar aprotic solvents such as DMF, NMP, or DMA are typically used, as Heck reactions often require elevated temperatures.

Experimental Protocol: Heck Reaction

This general protocol describes the Heck coupling of 2-Amino-6-bromopyridin-3-ol with an alkene, such as styrene or an acrylate.

Materials:

-

2-Amino-6-bromopyridin-3-ol

-

Alkene (e.g., styrene or ethyl acrylate) (1.5 - 2.0 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

-

Triphenylphosphine (PPh₃) (2-10 mol%)

-

Triethylamine (Et₃N) (1.5 - 2.0 equivalents)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (e.g., sealed tube or round-bottom flask with condenser)

-

Magnetic stirrer and heating plate

Procedure:

-

To a sealable reaction tube, add 2-Amino-6-bromopyridin-3-ol (1.0 equiv), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).

-

Add a stir bar and seal the tube with a septum. Evacuate and backfill with inert gas three times.

-

Add anhydrous DMF, triethylamine (1.5 equiv), and the alkene (1.5 equiv) via syringe.

-

Seal the tube tightly and heat the reaction mixture to 100-140 °C.

-

Monitor the reaction by TLC or LC-MS. The reaction may take 12-48 hours to reach completion.

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Data Presentation: Representative Heck Reactions

The following table provides examples of Heck reaction conditions for bromopyridine derivatives.

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 120 | 24 | 70-85 |

| 2 | Ethyl acrylate | Pd(OAc)₂ (5) | - | NaOAc | DMA | 140 | 36 | 65-75 |

| 3 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 130 | 20 | 70-80 |

| 4 | 4-Vinylpyridine | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 110 | 18 | 75-85 |

Note: Yields are based on studies with analogous bromopyridines and may vary for 2-Amino-6-bromopyridin-3-ol.

Visualization: Heck Reaction Catalytic Cycle

Caption: Catalytic cycle of the Heck reaction.

Conclusion and Future Outlook

2-Amino-6-bromopyridin-3-ol is a highly versatile and valuable building block for the synthesis of a wide array of functionalized pyridine derivatives. Its utility in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, provides chemists with a powerful platform for the rapid generation of molecular diversity. The successful application of this substrate requires a careful consideration of the electronic and coordinating effects of the amino and hydroxyl substituents. By selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can effectively navigate these challenges and achieve high yields of the desired products. The protocols and insights provided in this application note serve as a robust starting point for the exploration of this multifaceted molecule in drug discovery, materials science, and beyond. As the field of catalysis continues to evolve with the development of more active and selective catalyst systems, the scope of transformations possible with 2-Amino-6-bromopyridin-3-ol is expected to expand even further, solidifying its role as a key intermediate in modern chemical synthesis.

References

-

Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

-

Faraday Discussions (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. RSC Publishing. [Link]

-

ResearchGate (2022). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

Burke, M. D. et al. (2013). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. PMC. [Link]

-

PubMed (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Scientific Research Publishing (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

-

ACS Publications (2005). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

ResearchGate. Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. [Link]

-

ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

-

National Institutes of Health (NIH). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

-

ResearchGate. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. [Link]

-

Wikipedia. Heck reaction. [Link]

-

National Institutes of Health (NIH) (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

-

ACS Publications (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry. [Link]

-

MDPI (2021). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]

-

National Institutes of Health (NIH). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

-

MDPI (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. [Link]

-

National Institutes of Health (NIH). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

-

J&K Scientific LLC (2021). Sonogashira Cross-Coupling. [Link]

-

ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. [Link]

-

MDPI. Advances in Cross-Coupling Reactions. [Link]

-

National Institutes of Health (NIH). Organoborane coupling reactions (Suzuki coupling). [Link]

-

Chemistry LibreTexts. Heck Reaction. [Link]

-

YouTube (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

-

ACS Publications. Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3). [Link]

-

SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

-

National Institutes of Health (NIH). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

-

RSC Publishing. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]

-

ResearchGate (2002). Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

-

ResearchGate. Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4.. [Link]

-

MDPI (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

National Institutes of Health (NIH). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]

-

Beilstein Journals (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

-

National Institutes of Health (NIH). Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

2-Amino-6-bromopyridin-3-OL purification challenges and solutions

Subject: Purification, Solubility, and Stability Protocols

Document ID: TSP-ABPO-001 Audience: Medicinal Chemists, Process Chemists Last Updated: October 2023

Executive Summary

2-Amino-6-bromopyridin-3-ol (CAS: 934758-27-7) is a critical scaffold in PROTAC linker design and kinase inhibitor synthesis. However, its "Janus-faced" amphoteric nature—possessing both a basic 2-aminopyridine motif and an acidic 3-hydroxyl group—creates unique purification hurdles. This guide addresses the three most common failures: chromatographic streaking , low extraction recovery , and oxidative degradation .

Module 1: Chromatography Troubleshooting

Q: Why does the compound streak (tail) severely on silica gel, even with high MeOH percentages?

A: The "Dual-Anchor" Effect. Standard silica gel is slightly acidic (pH 6.5–7.0). Your molecule interacts via two distinct mechanisms:

-

Hydrogen Bonding: The 2-amino group acts as a donor to silanol oxygens.

-

Ionic Interaction: The pyridine nitrogen (pKa ~4.8) can protonate on acidic silanol sites, essentially "salting" the compound onto the column.

The Solution: Deactivate the Silica You must suppress the ionization of the pyridine ring or block the silanol sites.

Protocol: The "Ammonia-Doped" Mobile Phase Do not simply add triethylamine (TEA) to the mobile phase; TEA can form difficult-to-remove acetate salts. Use this specific gradient system:

-

Modifier Preparation: Create a stock solution of DCM containing 1% (v/v) 7N Ammonia in MeOH .

-

Equilibration: Flush the column with 100% DCM + 1% TEA (or NH3) before loading the sample to neutralize active sites.

-

Elution Gradient:

-

Solvent A: DCM

-

Solvent B: MeOH containing 2% NH4OH (aq)

-

Gradient: 0% to 10% B over 20 CVs.

-

| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) |

| Stationary Phase | Untreated Silica | Amine-functionalized Silica OR Base-washed Silica |

| Mobile Phase | DCM / MeOH | DCM / MeOH / NH4OH (or 1% TEA) |

| Rf Value (10% MeOH) | 0.15 (Streaking) | 0.45 (Compact Spot) |

Module 2: Extraction & Work-up (The Amphoteric Trap)

Q: I see my product in the LCMS of the reaction mixture, but I lose >50% during aqueous work-up. Where does it go?

A: You missed the Isoelectric Point (pI). 2-Amino-6-bromopyridin-3-ol is amphoteric.

-

pH < 4: It exists as a water-soluble cation (pyridinium salt).

-

pH > 10: It exists as a water-soluble anion (phenolate).

-

pH 6–7: It exists as a neutral species (or zwitterion) with maximum lipophilicity.

The Solution: Precision pH Adjustment If you quench a reaction with strong acid (1M HCl) or strong base (NaOH), you force the molecule into the aqueous layer.

Protocol: The "Buffered Salting-Out" Extraction

-

Quench: Cool reaction mixture to 0°C.

-

Adjust: Carefully adjust aqueous pH to 6.5 – 7.0 using saturated NH4Cl or NaHCO3. Do not use NaOH.

-

Saturate: Add solid NaCl until the aqueous layer is saturated (Salting Out).

-

Extract: Use THF/EtOAc (1:1) or 2-MeTHF rather than pure EtOAc. The solubility in pure EtOAc is often insufficient for high recovery.

Visualizing the Amphoteric Equilibrium

Figure 1: The pH-dependent solubility profile. Extraction must occur strictly within the green zone (pH 6-7) to maximize recovery.

Module 3: Recrystallization & Impurity Removal

Q: The crude solid is brown/black. How do I remove the color and regioisomers without column chromatography?

A: The "Oiling Out" Phenomenon. Aminopyridinols have high lattice energy but also high polarity. In single solvents (like hot ethanol), they often separate as an oil rather than crystals upon cooling.

The Solution: Anti-Solvent Precipitation with Charcoal The color comes from oxidation byproducts (quinoid-like species) which are highly polar.

Protocol: Dual-Solvent Recrystallization

-

Dissolution: Dissolve crude solid in minimal boiling Ethanol (EtOH) .

-

Decolorization: Add 5 wt% activated charcoal. Reflux for 15 mins. Filter hot through Celite.

-

Precipitation: Reheat filtrate to boiling. Add hot Water dropwise until slight turbidity persists.

-

Cooling: Allow to cool slowly to room temperature with stirring. Rapid cooling causes oiling out.

-

Collection: Filter the off-white needles. Wash with cold 20% EtOH/Water.

Regioisomer Note: If your synthesis involved bromination of 2-amino-3-hydroxypyridine, you likely have the 5-bromo isomer. Recrystallization in IPA/Heptane is superior for separating the 6-bromo (product) from the 5-bromo (impurity) compared to EtOH/Water.

Module 4: Synthesis & Workflow Logic

Q: Which synthetic route minimizes hard-to-remove impurities?

A: Avoid Direct Bromination. Direct bromination of 2-amino-3-hydroxypyridine yields a mixture of 5-bromo, 6-bromo, and di-bromo species that are difficult to separate.

Recommended Route: Start from 2-amino-6-bromopyridine .[1][2][3]

-

Oxidation: Oxidation to N-oxide.

-

Rearrangement: Polonovski-type rearrangement or reaction with trifluoroacetic anhydride (TFAA) to install the hydroxyl group at C3. Alternatively: Hydrolysis of 2-amino-6-bromo-3-methoxypyridine using HBr/AcOH. This route guarantees regiochemistry.

Purification Decision Tree

Figure 2: Logic flow for selecting the appropriate purification method based on crude purity.

References

-

Synthesis & Properties of Halogenated Aminopyridines

-

Source: Sigma-Aldrich Technical Data. "2-Amino-6-bromopyridin-3-ol Product Specification."

-

URL: (Representative analogue data).

-

-

pKa and Amphoteric Nature of Hydroxypyridines

-

Purification of Aminopyridines (Cation Exchange/Chromatography)

-

Source: National Institutes of Health (NIH), "Purification of 2-aminopyridine derivatives... by cation-exchange chromatography."[6]

-

URL:

-

-

Regioselective Synthesis Strategies

- Source: Organic Syntheses, "2-Bromopyridine" (General bromin

-

URL:

-

Safety & Handling (SDS)

- Source: PubChem Labor

-

URL:

Disclaimer: This guide is intended for qualified research personnel only. Always consult the specific Safety Data Sheet (SDS) before handling brominated aminopyridines.

Sources

- 1. 2-Amino-6-bromopyridine 98 19798-81-3 [sigmaaldrich.com]

- 2. Synthesis of 2-amino-6-bromopyridine - Dissertation [m.dissertationtopic.net]

- 3. echemi.com [echemi.com]

- 4. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-3-hydroxypyridine | 16867-03-1 [chemicalbook.com]

- 6. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 2-Amino-6-bromopyridin-3-OL

Welcome to the technical support center for the purification of 2-Amino-6-bromopyridin-3-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate.

Introduction

2-Amino-6-bromopyridin-3-OL is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The most common synthetic route to this compound involves the reduction of 6-bromo-2-nitropyridin-3-ol, typically using a metal catalyst such as iron in the presence of an acid.[1] This process, while effective, can introduce a range of impurities that must be carefully removed. This guide provides a structured approach to identifying and eliminating these impurities, ensuring a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-Amino-6-bromopyridin-3-OL?

A1: The impurity profile of your crude product will largely depend on the specifics of your synthetic procedure. However, based on the common iron-catalyzed reduction of 6-bromo-2-nitropyridin-3-ol, you should anticipate the following:

-

Unreacted Starting Material: 6-bromo-2-nitropyridin-3-ol is often a primary impurity.

-

Partially Reduced Intermediates: The reduction of a nitro group can sometimes be incomplete, leading to the formation of nitroso or hydroxylamine intermediates.

-

Inorganic Salts and Residual Metal: If you've used iron and an acid (like HCl or acetic acid), you will likely have residual iron salts in your crude product.[2]

-

Side-Reaction Products: Depending on the reaction conditions, other byproducts may form.

Q2: How can I effectively monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification. Due to the polar nature of both the starting material and the product, a relatively polar mobile phase will be required.

-

Recommended TLC System: A good starting point is a mobile phase of ethyl acetate/hexanes (e.g., 1:1 or 2:1 v/v) on silica gel plates.

-

Visualization: Both 2-Amino-6-bromopyridin-3-OL and its nitro precursor are UV-active, so they can be visualized under a UV lamp (254 nm). Staining with a potassium permanganate solution can also be effective for visualizing the product, as the amino group is susceptible to oxidation.

Q3: My purified product's NMR spectrum shows broad peaks. What could be the cause?

A3: Broad peaks in the NMR spectrum of your purified 2-Amino-6-bromopyridin-3-OL are often indicative of paramagnetic impurities, most commonly residual iron from the reduction step. Even trace amounts of iron can cause significant line broadening. Thorough removal of iron during the work-up is crucial.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue 1: Low Purity After Initial Aqueous Work-up

-

Question: I've performed a standard aqueous work-up after the reduction, but my crude product is still very impure. What's going on?

-

Answer: A simple aqueous wash is often insufficient to remove all impurities, especially unreacted starting material and inorganic salts. The basicity of the amino group in your product can be leveraged for a more effective separation.

-

Expert Insight: An acid-base extraction is a highly effective technique for separating basic compounds like aminopyridines from neutral or acidic impurities.[3][4] By dissolving your crude product in an organic solvent and washing with an acidic aqueous solution, you can protonate your desired product, making it water-soluble and leaving less polar impurities in the organic layer.

-

Issue 2: Difficulty with Recrystallization

-

Question: I'm trying to recrystallize my 2-Amino-6-bromopyridin-3-OL, but it's either not dissolving, oiling out, or the purity isn't improving significantly. What should I do?

-

Answer: Recrystallization is a powerful technique, but success hinges on selecting the right solvent system.[5]

-

Causality: For a successful recrystallization, your compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

-

Troubleshooting Steps:

-

Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, and water). A good starting point for polar compounds like this is often an alcohol like ethanol.[6]

-

Solvent Mixtures: If a single solvent doesn't provide the desired solubility profile, try a binary solvent system. For example, dissolve your compound in a minimal amount of a "good" solvent (like hot ethanol) and then slowly add a "poor" solvent (like water or hexanes) until the solution becomes turbid. Then, heat the solution until it becomes clear again and allow it to cool slowly.

-

Oiling Out: This often occurs when the melting point of your compound is lower than the boiling point of the solvent. If this happens, try using a lower-boiling point solvent or a solvent mixture that allows for crystallization at a lower temperature.

-

-

Issue 3: Co-eluting Impurities in Column Chromatography

-

Question: I'm running a silica gel column, but my product is co-eluting with an impurity. How can I improve the separation?

-

Answer: Co-elution is a common challenge in chromatography. Optimizing your mobile phase is key to achieving good separation.

-

Expert Insight: The polarity of your eluent has the most significant impact on the separation. If your compounds are eluting too quickly and together, your mobile phase is likely too polar. If they are not moving off the baseline, it is not polar enough.

-

Troubleshooting Steps:

-

Gradient Elution: Instead of using a single solvent mixture (isocratic elution), try a gradient elution. Start with a less polar mobile phase (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 100% ethyl acetate). This can help to separate compounds with similar polarities.

-

Alternative Solvent Systems: If an ethyl acetate/hexanes system is not effective, consider other solvent systems. A small amount of a more polar solvent like methanol in dichloromethane can be effective for polar compounds.

-

Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider a different stationary phase. For highly polar compounds, alumina or even reversed-phase silica (C18) could provide a different selectivity.

-

-

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Non-Basic Impurities

This protocol is designed to separate the basic 2-Amino-6-bromopyridin-3-OL from neutral or acidic impurities.

-

Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM).

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

-

Shake the funnel vigorously, venting frequently to release any pressure.

-

Allow the layers to separate. The protonated 2-Amino-6-bromopyridin-3-OL will be in the aqueous layer.

-

Drain the aqueous layer into a clean flask.

-

Wash the organic layer with another portion of the dilute acid to ensure complete extraction of the product. Combine the aqueous layers.

-

Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate) until the solution is basic (pH > 8).

-

The deprotonated 2-Amino-6-bromopyridin-3-OL will precipitate out of the solution. If it does not precipitate, extract the product back into an organic solvent.

-

Collect the solid product by vacuum filtration or separate the organic layer from the extraction.

-

Wash the solid with cold water and dry under vacuum.

Protocol 2: Recrystallization from Ethanol/Water

This protocol provides a starting point for the recrystallization of 2-Amino-6-bromopyridin-3-OL.

-

Place the crude 2-Amino-6-bromopyridin-3-OL in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the flask to cool slowly to room temperature.

-

Once crystals have formed, place the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

-

Dry the purified crystals under vacuum.

Protocol 3: Silica Gel Column Chromatography

This protocol is for the purification of 2-Amino-6-bromopyridin-3-OL using column chromatography.

-

Prepare a silica gel column in a suitable solvent system (e.g., 20% ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 20% ethyl acetate in hexanes and gradually increasing to 100% ethyl acetate.

-

Collect fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Weight ( g/mol ) | Physical State | Polarity |

| 2-Amino-6-bromopyridin-3-OL | 189.01 | Solid[7] | High |

| 6-bromo-2-nitropyridin-3-ol | 218.99 | Solid | High |

Visualizations

Caption: General workflow for the purification of 2-Amino-6-bromopyridin-3-OL.

Caption: Decision tree for troubleshooting common recrystallization problems.

References

-

ResearchGate. (2014, May 21). How to completely remove iron (Fe) powder from the reaction mixture? Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Bosch, E. (2019). Crystal structure of the co-crystal salt 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 2), 225–228. [Link]

- Google Patents. (1983). US4370240A - Removal of iron compounds from organic process streams.

-

Anumula, K. R. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 220(2), 275–283. [Link]

-

ResearchGate. (2014, September 10). How to carry out the work Up of Iron-H2SO4 assisted reduction? Retrieved from [Link]

-

University of California, Irvine. Acid-Base Extraction. Retrieved from [Link]

-

Wikipedia. Acid–base extraction. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Note on the preparation of 4-aminopyridine. Retrieved from [Link]

-

Confluence - Engineering Ideas Clinic. Acid and Base Extraction. Retrieved from [Link]

-

ResearchGate. (2018, December 15). Crystal structure of (E)-2-(((6-bromopyridin-2-yl)methylene)amino)-3′,6′-bis(diethylamino)spiro[isoindoline-1,9′-xanthen]-3-one, C34H34N5O2Br. Retrieved from [Link]

-

PubChem. 2-Amino-6-bromopyridin-3-ol. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2026, February 11). Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, September 11). Modifying a TLC mobile phase in order to increase the RF values [closed]. Retrieved from [Link]

-

Cytiva. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. Retrieved from [Link]

-

PMC. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]

-

PubMed. (2001). Iron complexes of N-confused pyriporphyrin: NMR studies. Retrieved from [Link]

-

ResearchGate. (2013, February 24). Troubleshooting protein purification? Retrieved from [Link]

-

Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

-

IMSERC. NMR Periodic Table: Iron NMR. Retrieved from [Link]

-

Bitesize Bio. (2018, July 16). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Retrieved from [Link]

-

Dutscher. Protein purification troubleshooting guide. Retrieved from [Link]

-

MDPI. (2017). Removal of Metallic Iron from Reduced Ilmenite by Aeration Leaching. Retrieved from [Link]

-

BBS OER Lab Manual. Chapter 7 Lab Overview and Background Information. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2013). Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Iron(III) bromide catalyzed bromination of 2-tert-butylpyrene and corresponding position-dependent aryl-functionalized pyrene derivatives. Retrieved from [Link]

-

PubChem. 3-Bromo-3-nitrohexane. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. Crystal structure of the co-crystal salt 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino-6-bromopyridin-3-ol | 934758-27-7 [sigmaaldrich.com]

Technical Support Center: A Researcher's Guide to 2-Amino-6-bromopyridin-3-ol

Welcome to the comprehensive technical support guide for 2-Amino-6-bromopyridin-3-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of handling and utilizing this versatile, yet challenging, trifunctional building block. Drawing upon established chemical principles and field-proven insights, this guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experimental endeavors.

Introduction: The Double-Edged Sword of Trifunctionality

2-Amino-6-bromopyridin-3-ol is a valuable synthon in medicinal chemistry, offering three distinct points for molecular elaboration: a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a hydroxyl group that can modulate physicochemical properties and participate in further reactions. However, this very trifunctionality presents a unique set of challenges. The interplay between the electronic nature of the amino and hydroxyl groups, their potential to chelate metal catalysts, and their respective nucleophilicities can lead to a variety of experimental pitfalls. This guide aims to illuminate these challenges and provide robust solutions.

Frequently Asked Questions (FAQs)

Section 1: General Handling and Storage

Q1: What are the recommended storage conditions for 2-Amino-6-bromopyridin-3-ol?

A1: 2-Amino-6-bromopyridin-3-ol should be stored at 4°C and protected from light.[1][2] This compound is a solid at room temperature and, like many aminopyridines, can be sensitive to light and air over extended periods, potentially leading to discoloration and degradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q2: What are the main safety concerns when handling this compound?

A2: According to available safety data, 2-Amino-6-bromopyridin-3-ol is harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Section 2: Physicochemical Properties and Solubility

Q3: What are the key physicochemical properties of 2-Amino-6-bromopyridin-3-ol?

A3: The presence of both a basic amino group and an acidic hydroxyl group makes this molecule polar and amphoteric.[3] This polarity suggests it will have low solubility in non-polar organic solvents and higher solubility in polar aprotic and protic solvents.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O | [1] |

| Molecular Weight | 189.01 g/mol | [1] |

| Appearance | Solid | [2] |

| Storage | 4°C, protect from light | [1][2] |

| pKa (approx.) | The pKa of 2-amino-3-hydroxypyridine is approximately 5.15.[4] The bromine atom at the 6-position is electron-withdrawing and will likely lower this value slightly. | Inferred |

Q4: I'm having trouble dissolving 2-Amino-6-bromopyridin-3-ol for my reaction. What solvents do you recommend?

A4: Due to its polar nature, solubility can be a challenge in common non-polar solvents used for cross-coupling reactions (e.g., toluene, hexanes). For reactions, consider more polar aprotic solvents such as DMF, DMSO, or NMP. For purification by chromatography, a polar mobile phase will likely be required. It is advisable to perform small-scale solubility tests before committing to a large-scale reaction.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but the unique structure of 2-Amino-6-bromopyridin-3-ol presents several potential pitfalls.

Problem 1: Low to no conversion of starting material.

-

Possible Cause 1: Catalyst Inhibition/Chelation. The 2-amino and 3-hydroxyl groups can act as a bidentate ligand, chelating to the palladium catalyst and inhibiting its activity. The pyridine nitrogen itself can also coordinate to the palladium center.[5]

-

Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can help to prevent the substrate from coordinating too strongly to the palladium center.

-

-

Possible Cause 2: Inappropriate Base. The hydroxyl group is acidic and will react with the base. If the base is not strong enough or if an insufficient amount is used, the reaction may not proceed efficiently.

-

Solution: Use a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure at least 3-4 equivalents of base are used to neutralize the acidic hydroxyl group and facilitate the catalytic cycle.

-

-

Possible Cause 3: Poor Solubility. As mentioned, this compound has poor solubility in many common Suzuki coupling solvents.

-

Solution: Use a more polar solvent system such as 1,4-dioxane/water or DMF/water. Gentle heating can also improve solubility, but care must be taken to avoid decomposition.

-

Problem 2: Formation of significant side products (e.g., debromination, homocoupling).

-

Possible Cause 1: Inefficient Transmetalation. If the transmetalation step is slow, side reactions can become more prevalent.

-

Solution: Ensure your boronic acid or ester is of high quality. Consider using a boronic acid pinacol ester, which can be more stable. The choice of base and solvent also critically affects transmetalation.[6]

-

-

Possible Cause 2: Oxygen Contamination. Inadequate degassing can lead to catalyst deactivation and promote homocoupling of the boronic acid.

-

Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

-

Workflow for Troubleshooting Suzuki-Miyaura Reactions

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Guide 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another key transformation where the functionalities of 2-Amino-6-bromopyridin-3-ol can interfere.

Problem 1: Low yield of the desired aminated product.

-

Possible Cause 1: Competing N-Arylation. The substrate itself contains a primary amino group, which could potentially undergo self-coupling or react with another molecule of the starting material.

-

Solution: Use a significant excess of the desired amine coupling partner to favor the intermolecular reaction. Alternatively, consider protecting the 2-amino group.

-

-

Possible Cause 2: Catalyst Poisoning. Similar to the Suzuki reaction, the amino and hydroxyl groups can coordinate to the palladium catalyst and inhibit its activity.

-

Solution: Screen a variety of ligands, including bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands, which are known to be effective for challenging substrates.

-

-

Possible Cause 3: Incompatible Base. Strong bases like NaOtBu can deprotonate the hydroxyl group, which may or may not be problematic depending on the specific reaction conditions and coupling partners.

-

Solution: Weaker bases such as K₂CO₃ or K₃PO₄ can be effective and may offer better functional group tolerance.[7]

-

Problem 2: Decomposition of the starting material or product.

-

Possible Cause: Reaction Temperature Too High. Aminopyridines can be sensitive to high temperatures, especially in the presence of a strong base.

-

Solution: Screen lower reaction temperatures. Modern Buchwald-Hartwig catalyst systems are often highly active and may not require high heat.

-

Guide 3: Reactions Involving the Hydroxyl and Amino Groups

Problem: Unwanted side reactions due to the nucleophilicity of the amino and/or hydroxyl groups.

-

Possible Cause: Direct reaction with electrophiles. When attempting to perform reactions at other positions of the molecule, the amino and hydroxyl groups can react with electrophilic reagents.

-

Solution: Protecting Group Strategy. The use of protecting groups is essential for achieving selectivity.

-

Amino Group Protection: The 2-amino group can be protected as a carbamate (e.g., Boc, Cbz) or an amide. Carbamates are generally preferred due to their milder deprotection conditions.

-

Hydroxyl Group Protection: The 3-hydroxyl group can be protected as an ether (e.g., benzyl, silyl ether) or an ester. The choice of protecting group will depend on the stability required for subsequent reaction steps.

-

-

Protecting Group Strategy Workflow

Caption: Sequential protection workflow for selective reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

-

Reaction Setup: To a dry Schlenk tube, add 2-Amino-6-bromopyridin-3-ol (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and K₃PO₄ (3.0 eq.).

-

Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Due to the polarity of the product, a gradient elution with a polar solvent system (e.g., ethyl acetate/hexanes with methanol) may be necessary.

Protocol 2: Protection of the Amino Group with a Boc Group

-

Reaction Setup: Dissolve 2-Amino-6-bromopyridin-3-ol (1.0 eq.) in a suitable solvent such as THF or dichloromethane.

-